3-Isothiocyanatocyclopent-1-ene

Description

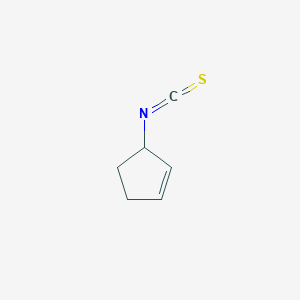

3-Isothiocyanatocyclopent-1-ene is an organic compound featuring a five-membered cyclopentene (B43876) ring substituted with an isothiocyanate group at the allylic position. Its chemical structure combines the reactivity of an alkene with the diverse chemical behavior of the isothiocyanate moiety, making it a potentially valuable building block in synthetic chemistry.

| Property | Data |

| Chemical Formula | C6H7NS |

| CAS Number | 2044-73-7 |

| Molecular Weight | 125.19 g/mol |

| Structure | A cyclopentene ring with an isothiocyanate group at position 3. |

This data is based on the chemical structure of this compound.

Cyclopentene-derived isothiocyanates belong to the broader class of allylic isothiocyanates. The synthesis of allylic isothiocyanates can be challenging due to the potential for competing reactions and rearrangements. However, several general methods have been developed for the synthesis of this class of compounds, which could be hypothetically applied to the preparation of this compound.

One common approach involves the reaction of an allylic halide with a thiocyanate (B1210189) salt. For instance, allyl bromide can react with potassium thiocyanate to yield allyl isothiocyanate. This reaction often proceeds through an initial formation of allyl thiocyanate, which then undergoes a google.comgoogle.com-sigmatropic rearrangement to the more thermodynamically stable isothiocyanate isomer. The use of phase-transfer catalysts can improve the reaction rate and yield.

Another synthetic strategy is the isomerization of pre-formed allylic thiocyanates. Morita-Baylis-Hillman adduct-derived allylic thiocyanates have been shown to isomerize to the corresponding allyl isothiocyanates. tandfonline.com This method offers advantages in terms of atom economy and simplified purification.

Furthermore, the reaction of primary amines with carbon disulfide is a fundamental method for preparing isothiocyanates. This typically involves the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. Adapting this method to an allylic amine precursor, such as 3-aminocyclopent-1-ene, could provide a direct route to this compound.

The table below summarizes some general synthetic approaches for allylic isothiocyanates that could be relevant for the synthesis of this compound.

| Synthetic Method | Precursors | General Reaction Conditions | Potential Applicability |

| Reaction with Thiocyanate Salts | Allylic halide (e.g., 3-bromocyclopent-1-ene) and a thiocyanate salt (e.g., KSCN) | Typically in a polar solvent, sometimes with heating or a phase-transfer catalyst. | High |

| Isomerization of Allylic Thiocyanates | Allylic thiocyanate (e.g., 3-thiocyanatocyclopent-1-ene) | Often requires heating. | High |

| From Primary Amines | Allylic amine (e.g., 3-aminocyclopent-1-ene) and carbon disulfide | Formation of a dithiocarbamate intermediate, followed by decomposition. | Moderate to High |

While specific research on this compound is not extensively documented in publicly available literature, its potential academic applications can be inferred from the known reactivity of the isothiocyanate group and the cyclopentene scaffold.

The isothiocyanate group is a versatile electrophile that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes this compound a potentially useful intermediate for the synthesis of various heterocyclic compounds. For example, its reaction with primary amines would yield substituted thioureas, which are important pharmacophores and ligands in coordination chemistry. Cycloaddition reactions involving the isothiocyanate group are also a key feature, providing access to diverse five- and six-membered heterocyclic systems. mdpi.com

The cyclopentene ring itself can participate in various transformations, such as epoxidation, dihydroxylation, and metathesis reactions. The combination of the alkene and isothiocyanate functionalities in one molecule allows for orthogonal chemical modifications, enabling the synthesis of complex molecular architectures.

From a medicinal chemistry perspective, many natural and synthetic isothiocyanates exhibit a broad spectrum of biological activities. The allylic isothiocyanate substructure is found in compounds of interest for their potential health benefits. Therefore, this compound could serve as a lead compound or a synthetic precursor for the development of new therapeutic agents. Its rigid cyclopentene core might confer specific conformational properties to its derivatives, potentially leading to enhanced biological activity or selectivity.

In the field of materials science, the reactivity of the isothiocyanate group could be exploited for the functionalization of polymers and surfaces. The ability to form stable thiourea (B124793) linkages makes it a candidate for applications in polymer chemistry and the development of novel materials with specific properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52566-12-8 |

|---|---|

Molecular Formula |

C6H7NS |

Molecular Weight |

125.19 g/mol |

IUPAC Name |

3-isothiocyanatocyclopentene |

InChI |

InChI=1S/C6H7NS/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 |

InChI Key |

IPYJKOKYENZEMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)N=C=S |

Origin of Product |

United States |

Mechanistic Pathways and Reaction Dynamics of 3 Isothiocyanatocyclopent 1 Ene Transformations

Pericyclic Reactions Involving the Cyclopentene (B43876) Moiety

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are characterized by their high stereospecificity. msu.edutaylorandfrancis.com The cyclopentene portion of 3-isothiocyanatocyclopent-1-ene can participate in several types of pericyclic reactions.

Ene Reactions and Intramolecular Carbocyclizations

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In the context of this compound, the cyclopentene ring can act as the ene component. Intramolecular versions of this reaction, known as Conia-ene reactions, can lead to the formation of carbocycles. organic-chemistry.orgrsc.org These reactions are often thermally initiated but can also be catalyzed by Lewis acids to proceed at lower temperatures. organic-chemistry.orgrsc.org The reaction involves the formation of an enol or enolate, which then undergoes an intramolecular addition to an alkyne or alkene. rsc.org

The general mechanism for a thermal Conia-Ene reaction involves the formation of an enol followed by a concerted 1,5-hydrogen shift. organic-chemistry.org For the reaction to proceed, high temperatures are often required, which can limit its synthetic utility. organic-chemistry.orgnorthwestern.edu However, the use of β-dicarbonyl compounds, which have a stronger enolic character, can allow the reaction to occur at lower temperatures. organic-chemistry.org

Cycloaddition Reactions with Isothiocyanate Functionality

Cycloaddition reactions are a major class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. msu.edulibretexts.org The isothiocyanate group (-N=C=S) can participate in various cycloaddition reactions. These reactions can be influenced by whether they are conducted under thermal or photochemical conditions, which dictates the stereochemical outcome. youtube.comyoutube.com

One common type is the [4+2] cycloaddition, also known as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile. msu.edu While the cyclopentene ring itself is not a diene, the isothiocyanate group can react with dienes. Furthermore, the isothiocyanate functionality can undergo [2+2] and [3+2] cycloadditions. nih.govyoutube.comnih.gov For instance, isothiocyanates can react with diazoazoles in a [3+2] cycloaddition to form thiatriazine derivatives. researchgate.net The mechanism of these reactions is often studied using computational methods like Density Functional Theory (DFT) to understand the transition states and reaction pathways. researchgate.netrsc.org

Nucleophilic and Electrophilic Additions Involving the Isothiocyanate Group

The isothiocyanate group is a versatile functional group that can undergo both nucleophilic and electrophilic additions due to the electrophilic nature of the central carbon atom and the nucleophilicity of the sulfur and nitrogen atoms.

Conjugate Additions to Unsaturated Carbonyl Systems

Conjugate addition, also known as Michael addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.comyoutube.com While this compound itself is not an α,β-unsaturated carbonyl, the isothiocyanate group can be used to generate nucleophiles that then participate in Michael additions. For example, thiourea (B124793) derivatives, which can be synthesized from isothiocyanates, can act as organocatalysts in Michael addition reactions. nih.gov In these reactions, the thiourea catalyst activates the electrophile, facilitating the nucleophilic attack. nih.gov The general mechanism involves the formation of an enolate from a donor molecule, which then adds to the α,β-unsaturated acceptor. masterorganicchemistry.com

| Reactant 1 (Nucleophile Source) | Reactant 2 (Michael Acceptor) | Product Type | Catalyst/Conditions |

| Isobutyraldehyde | Maleimides | γ-lactone precursor | Thiourea-based organocatalyst in water nih.gov |

| Malonates | α,β-unsaturated aryl esters | Substituted malonates | Isothiourea (HyperBTM) nih.gov |

| Indole (B1671886) derivatives | Thiophene-based acceptors | Dearomatized thiophenes | Chiral phosphoric acid nih.gov |

Formation of Thiourea Derivatives

A hallmark reaction of isothiocyanates is their reaction with primary or secondary amines to form thiourea derivatives. mdpi.comuobabylon.edu.iqresearchgate.netorganic-chemistry.org This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The reaction is typically high-yielding and allows for the synthesis of a wide variety of substituted thioureas. mdpi.com The general mechanism involves the attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen. researchgate.net

The synthesis of thiourea derivatives can be carried out under various conditions, often at room temperature or with gentle heating. mdpi.comuobabylon.edu.iq The choice of solvent can influence the reaction, with dichloromethane (B109758) and tert-butanol (B103910) being commonly used. mdpi.com

| Isothiocyanate | Amine | Solvent | Product |

| Phenyl isothiocyanate | Various primary and secondary amines | Dichloromethane or tert-butanol | N,N'-disubstituted thioureas mdpi.com |

| Benzyl isothiocyanate | Various primary and secondary amines | Dichloromethane or tert-butanol | N,N'-disubstituted thioureas mdpi.com |

| Phenethyl isothiocyanate | Various primary and secondary amines | Dichloromethane or tert-butanol | N,N'-disubstituted thioureas mdpi.com |

| Allyl isothiocyanate | Aniline derivatives | Ethanol | N-allyl-N'-arylthioureas uobabylon.edu.iq |

Stereochemical Outcomes and Diastereoselective Control in Reactions

The stereochemistry of reactions involving this compound is crucial, as the cyclopentene ring is chiral and reactions can introduce new stereocenters. Achieving high diastereoselectivity is a key goal in the synthesis of complex molecules.

In multicomponent reactions involving isocyanides, which are structurally related to isothiocyanates, high levels of diastereoselectivity and enantioselectivity can be achieved in the synthesis of cyclopentenyl derivatives. nih.gov For example, the reaction of a cyclic hemiacetal with an amine and an isocyanide can afford tetrasubstituted cyclopentenes with excellent diastereomeric ratios (dr), often exceeding 99:1. nih.gov The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. nih.gov

Mizoroki-Heck reactions of cyclopentene derivatives can also be highly diastereoselective. acs.org The stereoselectivity is often controlled by the substrate, where bulky protecting groups on the cyclopentene ring can shield one face, directing the attack of the organopalladium species to the opposite face. acs.org DFT calculations have shown that the selectivity arises from the control of the cyclopentene conformation during the migratory insertion step. acs.org

In cycloaddition reactions, the stereochemistry is often dictated by the Woodward-Hoffmann rules for pericyclic reactions. taylorandfrancis.com For instance, in a [4+2] cycloaddition, the stereochemistry of the dienophile is retained in the product. msu.edu The endo-rule often predicts the major product in Diels-Alder reactions, where the substituents on the dienophile point towards the diene in the transition state. libretexts.org

| Reaction Type | Substrates | Key Stereochemical Feature | Observed Selectivity |

| Isocyanide-based multicomponent reaction | Cyclic hemiacetals, amines, isocyanides | Diastereoselective formation of tetrasubstituted cyclopentenes | Up to >99:1 dr nih.gov |

| Mizoroki-Heck reaction | Boc-protected cyclopentene amine derivatives, aryl halides | Substrate-controlled diastereoselectivity | >98:2 dr with appropriate protecting groups and additives acs.org |

| Diels-Alder Reaction | Diene and Dienophile | Suprafacial-suprafacial addition, endo selectivity | Often high stereospecificity, endo product favored msu.edulibretexts.org |

Solvent Effects on Reaction Efficiency and Selectivity

The solvent environment is a crucial factor in determining the outcome of a chemical reaction, influencing both its speed (efficiency) and the distribution of products (selectivity). For a molecule like this compound, which possesses both a reactive isothiocyanate group and a strained cyclic alkene, the choice of solvent is expected to play a significant role in its transformations.

General Principles of Solvent Effects:

The influence of a solvent is primarily dictated by its physical properties, such as polarity, proticity (ability to donate a proton), and coordinating ability. These properties affect the stability of the ground state of the reactants, the transition state, and the products.

Polarity: A solvent's polarity, often quantified by its dielectric constant or empirical parameters like the ET(30) scale, can dramatically alter reaction rates. For reactions that proceed through a polar or charged transition state, polar solvents generally lead to an increase in reaction rate by stabilizing the transition state more than the ground state reactants. Conversely, reactions with less polar transition states may be faster in non-polar solvents. In the case of this compound, reactions involving the electrophilic carbon of the isothiocyanate group with a nucleophile would likely be accelerated in polar solvents.

Proticity: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with reactants and intermediates. This can be a double-edged sword. For instance, a protic solvent might solvate a nucleophile, reducing its reactivity and thus the reaction efficiency. On the other hand, it could stabilize a charged intermediate, favoring a particular reaction pathway and enhancing selectivity. Aprotic solvents (e.g., acetone, dimethylformamide), which cannot donate hydrogen bonds, are often preferred when a highly reactive, unsolvated nucleophile is required.

Selectivity: Solvents can exert significant control over the selectivity of a reaction.

Chemoselectivity: In a molecule with multiple reactive sites like this compound, the solvent can influence which functional group reacts. For example, a particular solvent might favor nucleophilic attack at the isothiocyanate over a cycloaddition at the double bond.

Regioselectivity: When a reaction can yield different constitutional isomers, the solvent can stabilize the transition state leading to one isomer over the others.

Stereoselectivity: The three-dimensional arrangement of atoms in the product can also be dictated by the solvent. The formation of specific stereoisomers (e.g., endo vs. exo in cycloadditions) is often sensitive to the solvent environment.

Hypothetical Data on Solvent Effects in Related Systems:

While no data exists for this compound, studies on analogous reactions provide insight. For example, in the decarboxylative vinylation of amino acids, a switch from polar solvents to non-polar solvents was found to invert the stereoselectivity of the product from E to Z. nih.gov Similarly, in TEMPO-initiated thiol-ene reactions, the use of methanol (B129727) as a solvent resulted in significantly higher conversion rates for electron-deficient alkenes compared to reactions run in chloroform (B151607) or tetrahydrofuran. researchgate.netrsc.org Non-polar solvents, however, have been shown to increase the chain transfer rate constant in such reactions. researchgate.netnih.gov

To illustrate how such data might be presented for this compound, a hypothetical table for its reaction with an amine is shown below. It must be stressed that this data is purely illustrative and not based on experimental results.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield of Thiourea (%) | Selectivity (Thiourea vs. Side Product) |

|---|---|---|---|---|

| Toluene | 2.4 | 24 | 45 | 80:20 |

| Tetrahydrofuran (THF) | 7.5 | 18 | 65 | 88:12 |

| Acetonitrile | 37.5 | 8 | 92 | 95:5 |

| Dimethylformamide (DMF) | 38.3 | 6 | 95 | 97:3 |

| Methanol | 32.7 | 12 | 78 | 90:10 |

Advanced Spectroscopic Elucidation of Molecular Structures and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial relationships. For 3-isothiocyanatocyclopent-1-ene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for an unambiguous assignment of its structure and preferred conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the five-membered ring. The olefinic protons on the carbon-carbon double bond would resonate in the downfield region, typically between 5.5 and 6.5 ppm, with their chemical shifts influenced by the electronegativity of the isothiocyanate group and the ring strain. The allylic proton attached to the same carbon as the isothiocyanate group would also show a significant downfield shift due to the deshielding effect of the nitrogen and sulfur atoms. The remaining methylene (B1212753) protons on the cyclopentene (B43876) ring would appear further upfield.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The carbons of the double bond would be observed in the alkene region of the spectrum (typically 120-140 ppm). The carbon atom bearing the isothiocyanate group is anticipated to have a chemical shift in the range of 50-70 ppm. The most downfield signal would correspond to the carbon of the isothiocyanate functional group (-N=C=S) itself, which typically appears in the 120-150 ppm region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H1/H2 (Olefinic) | 5.5 - 6.5 | m | J(H1,H2), J(H1,H3), J(H1,H4), J(H2,H3), J(H2,H4) |

| H3 (Allylic) | 4.0 - 5.0 | m | J(H3,H1), J(H3,H2), J(H3,H4), J(H3,H5) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1/C2 (Olefinic) | 120 - 140 |

| C3 (Allylic) | 50 - 70 |

| C4/C5 (Methylene) | 25 - 45 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To definitively establish the connectivity and stereochemistry of this compound, advanced 2D NMR techniques are indispensable. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between adjacent protons, confirming the sequence of protons around the cyclopentene ring. For instance, cross-peaks between the olefinic protons and the allylic proton would be expected.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by specific absorption bands that confirm the presence of both the isothiocyanate and the alkene moieties.

The most prominent and diagnostic feature would be the strong and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which is typically observed in the region of 2000-2200 cm⁻¹. The presence of the carbon-carbon double bond in the cyclopentene ring would give rise to a C=C stretching vibration, which is expected to appear around 1640-1680 cm⁻¹. The C-H stretching vibrations of the olefinic protons would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic protons would appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong, Broad |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| =C-H (Olefinic) | Stretch | > 3000 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways upon ionization. For this compound (C₆H₇NS), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation pathways could include the loss of the isothiocyanate group (-NCS) or the thiocyanate (B1210189) radical (·SCN), leading to the formation of a cyclopentenyl cation. Another potential fragmentation would be a retro-Diels-Alder reaction of the cyclopentene ring, if applicable, or the loss of smaller neutral molecules like ethylene. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Computational and Theoretical Chemistry Approaches to 3 Isothiocyanatocyclopent 1 Ene

Theoretical Mechanistic Investigations and Transition State Analysis

Elucidation of Competing Reaction MechanismsComputational analysis could also be used to explore and differentiate between competing reaction pathways. For example, in reactions with nucleophiles, it would be important to determine the regioselectivity and stereoselectivity, which can be elucidated through computational modeling.

Until such specific research is undertaken and published, a comprehensive and scientifically accurate article on the computational and theoretical chemistry of 3-isothiocyanatocyclopent-1-ene, complete with detailed research findings and data tables, remains an endeavor for future scientific exploration.

Explorations of in Vitro Biological Activities and Molecular Interactions

Molecular Docking Studies for Putative Target Identification

Further research would be required to determine the biological properties of "3-isothiocyanatocyclopent-1-ene." At present, this compound appears to be uncharacterized in the context of the requested biological and molecular activities.

Design and Synthesis of 3 Isothiocyanatocyclopent 1 Ene Analogues and Derivatives

Systematic Structural Modifications of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a versatile functional group known for its reactivity toward nucleophiles. In theory, the isothiocyanate moiety of 3-isothiocyanatocyclopent-1-ene could be a target for various structural modifications to generate a library of analogues. Such modifications would typically involve reactions at the electrophilic carbon atom of the isothiocyanate.

Potential, though not experimentally documented for this specific compound, transformations could include:

Thiourethanes: Reaction with alcohols would yield thiourethanes.

Thioureas: Reaction with primary or secondary amines would lead to the formation of substituted thioureas. This is a common reaction for isothiocyanates.

Thioamides: Hydrolysis or reaction with other nucleophiles could potentially lead to thioamides or related structures.

However, no specific studies detailing these systematic modifications for this compound have been found in the surveyed literature.

Functionalization Strategies for the Cyclopentene (B43876) Ring System

The cyclopentene ring offers another site for synthetic elaboration. The double bond within the ring could be subjected to a variety of functionalization strategies. These could include electrophilic additions, cycloadditions, or other transformations that would introduce new functional groups or ring systems.

Hypothetical functionalization strategies include:

Epoxidation: The double bond could be converted to an epoxide, which would serve as a versatile intermediate for further reactions.

Diels-Alder Reaction: The cyclopentene double bond could act as a dienophile in [4+2] cycloaddition reactions.

Hydroboration-Oxidation: This reaction would lead to the introduction of a hydroxyl group on the cyclopentane (B165970) ring with anti-Markovnikov regioselectivity.

Despite these plausible synthetic routes, the scientific literature lacks specific examples of these functionalizations being performed on the this compound framework.

Annulation and Heterocycle Formation Incorporating the Cyclopentene-Isothiocyanate Framework

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic chemistry. The combination of the isothiocyanate group and the cyclopentene ring in this compound could theoretically serve as a building block for various fused heterocyclic systems.

Formation of Fused Indole (B1671886) and Isoindole Systems

The construction of fused indole and isoindole systems often relies on transition metal-catalyzed reactions or cyclizations of appropriately substituted aromatic precursors. While there are numerous methods for indole and isoindole synthesis, none of the reviewed literature documents a pathway that utilizes this compound as a starting material for creating a fused indole or isoindole structure.

Catalytic Applications in Organic Transformations

Catalyst-Mediated Reactions Utilizing 3-Isothiocyanatocyclopent-1-ene as a Substrate

While specific, detailed research on the catalytic reactions of this compound is not extensively documented, its structure suggests a high potential for participation in several classes of catalyst-mediated reactions. The cyclopentene (B43876) moiety can act as the 'ene' component in Ene reactions, while the isothiocyanate group can serve as a versatile handle for various transformations.

One of the most plausible transformations is the Ene reaction , a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an enophile. In the case of this compound, the cyclopentene ring possesses allylic hydrogens that can be transferred to a suitable enophile, leading to the formation of a new carbon-carbon bond. The reaction is often promoted by thermal conditions or, more efficiently, by the use of catalysts.

Another potential avenue is cycloaddition reactions . The double bond of the cyclopentene ring can participate as a 2π component in [2+2], [3+2], and [4+2] cycloadditions. For instance, in a Diels-Alder type reaction, if this compound were to react with a diene, it would act as the dienophile. The isothiocyanate group, with its C=N and C=S double bonds, could also potentially engage in cycloaddition reactions, leading to the formation of various five- or six-membered heterocyclic rings.

The isothiocyanate group itself is a valuable functional group for catalytic transformations. It can undergo catalytic reduction, oxidation, or be used in coupling reactions to introduce sulfur- and nitrogen-containing moieties into more complex molecules. For example, transition metal catalysts could facilitate the coupling of the isothiocyanate with various organic partners.

Role of Lewis Acid Catalysis in Enhancing Ene Reactions

Lewis acid catalysis is a powerful tool for accelerating Ene reactions and improving their selectivity. researchgate.net The primary role of the Lewis acid is to coordinate to the enophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This coordination makes the enophile more electron-deficient and, consequently, more reactive towards the 'ene' component. researchgate.net For carbonyl-containing enophiles, this activation can lead to a dramatic decrease in the reaction temperature required, from high temperatures (150-300 °C) to as low as -78 °C, with a significant reduction in the activation barrier. nih.gov

In the context of this compound acting as the 'ene', a Lewis acid would be employed to activate the enophile. Common Lewis acids used for this purpose include aluminum-based reagents like diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl), as well as boron and tin-based Lewis acids. researchgate.netnih.gov The use of a Lewis acid not only accelerates the reaction but can also influence the stereochemical outcome, often leading to high diastereoselectivity. rsc.org This is attributed to the formation of a more organized, pre-transition state assembly involving the ene, the enophile, and the Lewis acid catalyst.

A hypothetical example of a Lewis acid-catalyzed Ene reaction involving this compound and formaldehyde (B43269) (a common enophile) is depicted below. The Lewis acid (LA) would coordinate to the carbonyl oxygen of formaldehyde, enhancing its electrophilicity and facilitating the attack by the cyclopentene double bond.

Hypothetical Lewis Acid-Catalyzed Ene Reaction

| Ene | Enophile | Lewis Acid Catalyst | Plausible Product |

|---|

Metal-Catalyzed Transformations Involving Isothiocyanates and Cyclopentene Moieties

The dual functionality of this compound opens the door to a wide array of metal-catalyzed transformations. Transition metals such as palladium, nickel, rhodium, copper, and gold are known to catalyze a plethora of reactions on both alkenes and isothiocyanates. nih.gov

Cross-Coupling Reactions: The alkenyl C-S bond within the isothiocyanate group or a C-X bond that could be installed on the cyclopentene ring could participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the direct attachment of aryl, vinyl, or alkynyl groups to the cyclopentene scaffold, providing a powerful method for carbon-carbon bond formation.

Catalytic Cyclizations: Intramolecular reactions catalyzed by transition metals could lead to the formation of bicyclic or polycyclic structures. For example, a palladium catalyst might facilitate a cyclization involving the isothiocyanate group and the double bond, or a tethered functional group. Such reactions are invaluable in the synthesis of complex natural products and pharmaceutical agents.

Metathesis: The cyclopentene double bond is a suitable substrate for olefin metathesis reactions, catalyzed by ruthenium or molybdenum-based catalysts. Ring-opening metathesis polymerization (ROMP) of this compound could lead to the formation of functional polymers bearing pendant isothiocyanate groups. These polymers could have interesting material properties or be used as scaffolds for further chemical modification.

Conia-Ene and other Cycloisomerizations: Gold or other transition metal catalysts are known to catalyze Conia-Ene type reactions, which are intramolecular ene reactions of acetylenic β-dicarbonyl compounds. nih.gov While this compound does not fit this exact substrate class, related gold- or nickel-catalyzed cycloisomerizations involving the alkene and isothiocyanate functionalities are conceivable, potentially leading to novel heterocyclic systems. nih.gov

The table below summarizes some hypothetical metal-catalyzed transformations of this compound based on known reactivity of similar functional groups.

Hypothetical Metal-Catalyzed Transformations

| Reaction Type | Catalyst | Co-reactant/Conditions | Plausible Product Class |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid, base | Aryl-substituted cyclopentenes |

| Heck Reaction | Pd(OAc)₂ | Aryl halide, base | Aryl-substituted cyclopentenes |

| Ring-Opening Metathesis Polymerization | Grubbs' Catalyst | - | Functionalized polymer |

Advanced Analytical Method Development and Validation

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating 3-Isothiocyanatocyclopent-1-ene from impurities and for its quantification. The choice of method depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

For non-volatile or thermally labile compounds, HPLC is the method of choice. A reversed-phase HPLC (RP-HPLC) method would be suitable for the separation of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com

Due to the lack of a strong chromophore in many isothiocyanates, derivatization is often employed to enhance UV detection or to enable fluorescence detection, thereby increasing sensitivity. mdpi.com A common derivatization agent is 1,2-benzenedithiol, which reacts selectively with isothiocyanates. mdpi.com Alternatively, coupling HPLC with mass spectrometry (LC-MS) can provide specificity without the need for derivatization. acs.orgwur.nlnih.gov

Quantitative analysis is typically performed using an external or internal standard method, where a calibration curve is constructed by plotting peak area against known concentrations of a standard. jasco-global.com

Gas Chromatography (GC):

For volatile and thermally stable compounds, gas chromatography offers high resolution and speed. This compound, being a relatively small molecule, could potentially be analyzed by GC. A capillary column with a non-polar or mid-polar stationary phase (e.g., 5%-phenyl methyl polysiloxane) would likely provide good separation of the compound from related impurities. semanticscholar.org

A flame ionization detector (FID) can be used for general-purpose quantification, while a mass spectrometer (MS) detector offers higher selectivity and structural information. nih.govmdpi.comnih.gov Similar to HPLC, quantification is achieved through the use of calibration curves with standards. nih.gov To mitigate issues with thermal degradation of the analyte in the injector, the use of analyte protectants can be beneficial. eurl-pesticides.eu

Table 1: Hypothetical HPLC and GC Method Parameters for the Analysis of this compound

| Parameter | HPLC Method | GC Method |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) | HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium at 1 mL/min |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume/Mode | 10 µL | 1 µL, split mode |

| Flow Rate | 1.0 mL/min | - |

| Oven Temperature Program | - | 50°C (1 min), ramp to 250°C at 10°C/min |

| Internal Standard | Phenol or other suitable compound researchgate.net | - |

High-Resolution Mass Spectrometric Methods for Trace Analysis and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering high selectivity and sensitivity, which are crucial for trace analysis and real-time reaction monitoring. sciex.com

Trace Analysis:

For the detection of trace levels of this compound in complex matrices, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) are employed. acs.orgwur.nlnih.govnih.gov These methods provide excellent specificity by monitoring specific precursor-to-product ion transitions. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can further enhance selectivity by distinguishing the analyte from matrix interferences with very similar masses. sciex.com This capability is particularly advantageous in complex sample matrices where background noise can be a limiting factor for achieving low detection limits. sciex.com

Reaction Monitoring:

The synthesis of this compound can be monitored in real-time using HRMS coupled with a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This allows for the tracking of reactants, intermediates, and the final product, providing valuable kinetic data and insights into the reaction mechanism. acs.orgwur.nlnih.gov The high mass accuracy of HRMS aids in the confident identification of unexpected byproducts, which is critical for optimizing reaction conditions to maximize yield and purity.

Table 2: Illustrative Performance of an LC-HRMS/MS Method for this compound

| Parameter | Performance Metric |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Linear Dynamic Range | 0.5 - 500 ng/mL |

| Mass Accuracy | < 2 ppm |

| Precision (RSD) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Method Validation Protocols for Reproducibility and Accuracy in Chemical Research

To ensure that an analytical method provides reliable and consistent results, it must be validated. wjarr.comresearchgate.net Method validation is a documented process that establishes the performance characteristics of a method and demonstrates its suitability for the intended purpose. demarcheiso17025.comdemarcheiso17025.comiupac.org

The validation of analytical methods for this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.neteurachem.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. eurachem.orgnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govazolifesciences.com Precision is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). nih.govazolifesciences.com

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment. nih.gov

Reproducibility: Precision between different laboratories (inter-laboratory trials). nih.govazolifesciences.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govwjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govwjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netdemarcheiso17025.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% of the true value. eurachem.org |

| Precision (Relative Standard Deviation, RSD) | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10% eurachem.org |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Robustness | No significant change in results with minor variations in method parameters. |

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions

Though direct research on 3-Isothiocyanatocyclopent-1-ene is nascent, its core structure suggests several key areas where it could make significant academic contributions. The isothiocyanate (-N=C=S) functional group is a versatile electrophile, and its placement on a cyclopentene (B43876) ring introduces stereochemical and reactive possibilities.

The primary academic contributions of the broader class of isothiocyanates, which would likely extend to this specific compound, lie in their utility as synthetic intermediates. mdpi.com Isothiocyanates readily react with a wide array of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

Furthermore, the presence of the cyclopentene ring offers a scaffold for introducing stereochemical complexity. The allylic position of the isothiocyanate group could influence the stereochemical outcome of reactions on the double bond, and conversely, reactions at the isothiocyanate could be influenced by the ring's conformation.

Emerging Research Directions and Unexplored Avenues

The potential for this compound in various research fields is vast and largely untapped. Based on the known reactivity of isothiocyanates and cyclopentene derivatives, several exciting research directions can be envisioned.

One of the most promising areas is in the synthesis of novel heterocyclic compounds. The isothiocyanate group can participate in cycloaddition reactions, serving as a building block for five- and six-membered rings containing nitrogen and sulfur. arkat-usa.org The double bond of the cyclopentene ring could also be functionalized pre- or post-cycloaddition, leading to a diverse library of polycyclic heterocyclic systems with potential biological activity.

Another unexplored avenue is the use of this compound in asymmetric synthesis. The development of catalytic, enantioselective reactions involving the isothiocyanate group or the cyclopentene double bond could lead to the synthesis of chiral molecules with high optical purity. These chiral building blocks would be of significant interest in medicinal chemistry and materials science.

The application of this compound in polymer chemistry also presents an interesting, yet unexplored, research direction. The bifunctional nature of the molecule could allow for its use as a monomer in polymerization reactions, leading to the creation of novel polymers with unique properties conferred by the sulfur and nitrogen atoms.

Broader Impact on Organic and Medicinal Chemistry Research

The potential impact of this compound on the broader fields of organic and medicinal chemistry is substantial. The isothiocyanate functional group is a well-known pharmacophore found in a variety of biologically active natural products and synthetic compounds. mdpi.comrsc.org Many isothiocyanates exhibit antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgmdpi.comnih.gov

The introduction of a cyclopentene scaffold to the isothiocyanate core could lead to the development of new therapeutic agents with novel mechanisms of action. The cyclopentene ring may influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, sulforaphane, a well-studied isothiocyanate derived from broccoli, has shown promise in cancer chemoprevention. rsc.orgnih.gov The unique structural features of this compound could lead to derivatives with enhanced potency or selectivity.

In organic synthesis, the development of new synthetic methods utilizing this compound as a building block would expand the toolbox of synthetic chemists. rsc.orgorganic-chemistry.org Its ability to undergo a variety of transformations could streamline the synthesis of complex target molecules, including natural products and pharmaceuticals.

The following table provides a summary of the potential research areas and the projected impact of this compound.

| Research Area | Projected Impact |

| Novel Heterocycle Synthesis | Access to new chemical scaffolds for drug discovery and materials science. |

| Asymmetric Synthesis | Development of new methods for producing enantiomerically pure compounds. |

| Polymer Chemistry | Creation of novel polymers with unique thermal, optical, and electronic properties. |

| Medicinal Chemistry | Discovery of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. |

| Synthetic Methodology | Expansion of the synthetic chemist's toolbox for the efficient construction of complex molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.